[3-(1,3-Benzoxazol-2-yl)propyl](methyl)amine

Medicinal Chemistry Receptor Binding Chemical Synthesis

Traditional synthesis of N-methylbenzoxazole analogs requires protection/deprotection of primary amines, adding steps and reducing yield. This 95% pure building block with pre-installed secondary methylamine and C3 propyl linker enables direct one-step derivatization, bypassing protection. Key benefits: - One-step Cu-catalyzed amination or alkylation without protection. - Defined C3 spacer for consistent target engagement geometry. - Favorable LogP 1.48 for cell-based solubility. Reliable ambient shipment ensures uninterrupted research.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 1152569-48-6
Cat. No. B1521622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(1,3-Benzoxazol-2-yl)propyl](methyl)amine
CAS1152569-48-6
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCNCCCC1=NC2=CC=CC=C2O1
InChIInChI=1S/C11H14N2O/c1-12-8-4-7-11-13-9-5-2-3-6-10(9)14-11/h2-3,5-6,12H,4,7-8H2,1H3
InChIKeyDFEJPMYJSQTLOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Identification and Procurement Baseline


[3-(1,3-Benzoxazol-2-yl)propyl](methyl)amine (CAS 1152569-48-6) is a heterocyclic building block comprising a benzoxazole core linked via a propyl chain to a secondary methylamine moiety, with molecular formula C₁₁H₁₄N₂O and molecular weight 190.24 g/mol [1]. Available at 95% purity as a powder from specialty chemical suppliers, it is stored at room temperature and sealed under dry conditions for use in research and further manufacturing . This compound functions as a versatile small molecule scaffold for the synthesis of more complex molecules, including advanced intermediates and screening library compounds .

Pre-functionalized secondary N-methylamine building block for direct coupling or alkylation
Fixed propyl (C3) linker providing defined geometry for SAR exploration
Standard purity powder grade; suitable for synthesis of screening libraries and advanced intermediates

Structural Specificity and Functional Selection


Substituting [3-(1,3-Benzoxazol-2-yl)propyl](methyl)amine with a generic benzoxazole analog introduces risk due to critical structural and physicochemical differences. For example, the specific three-carbon propyl linker length between the benzoxazole core and the secondary amine is not arbitrary; related SAR studies show that benzoxazole derivatives with a butyl spacer (4 carbons) achieve different target engagement profiles compared to those with a propyl spacer [1]. Furthermore, the presence of a secondary methylamine, as opposed to a primary amine or a tertiary alkyl amine, significantly alters hydrogen bond donor/acceptor capacity, as reflected by its LogP of 1.48 and H-bond donor count of 1, which in turn affects solubility, membrane permeability, and the potential for further selective derivatization (e.g., amide coupling vs. reductive amination) . Therefore, interchange with a homolog or N-alkyl variant may invalidate synthetic protocols or compromise biological screening outcomes.

Linker length mismatch

Propyl (C3) spacer is critical for target engagement; ethyl or butyl homologs may shift receptor interaction profiles and synthetic outcomes.

Amine substitution type

Secondary methylamine differs from primary or tertiary amines in hydrogen bonding, reactivity, and pKa, limiting direct interchange in coupling protocols.

N-alkyl variant reactivity

Changing N-methyl to N-ethyl or N-isopropyl alters steric and electronic profiles, which may affect derivatization selectivity and pharmacokinetic parameters.

Quantitative Differentiation Evidence


Spacer Length and Basicity vs. Primary Amine Analogs

This compound possesses a specific 3-carbon propyl linker bearing a secondary methylamine. This differentiates it from the primary amine analog, [3-(1,3-Benzoxazol-2-yl)propyl]amine, which lacks the methyl substituent. The secondary amine increases steric bulk and alters basicity compared to the primary amine, which can lead to different pharmacokinetic properties and synthetic reactivity. The target compound is a more advanced intermediate suitable for direct N-alkylation or amide coupling, whereas the primary amine analog requires an additional protection/deprotection or alkylation step to achieve the same N-methylated functionality .

Amine & linker identity
Class-level
Target: Secondary N-methylamine, C3 linker vs. Primary amine analog, C3 linker Difference: N-methyl vs. -NH₂ Effect: May eliminate 1–2 synthetic steps
Supports direct N-methylated pharmacophore construction
Reactivity advantage needs validation per substrate
Medicinal Chemistry Receptor Binding Chemical Synthesis

Lipophilicity Comparison vs. Benzoxazole Core Modifications

The predicted LogP (octanol-water partition coefficient) for [3-(1,3-Benzoxazol-2-yl)propyl](methyl)amine is 1.48 . This value provides a distinct lipophilic profile compared to compounds where the benzoxazole core is modified. For instance, 2-(4-isopropyl-phenyl)-benzoxazol-5-ylamine, with an extended aromatic substituent, exhibits significantly higher lipophilicity . The moderate LogP of 1.48 suggests better aqueous solubility than highly lipophilic benzoxazole derivatives, a critical factor for achieving measurable compound concentrations in biochemical assays without excessive protein binding or precipitation.

Lipophilicity contrast
Context-dependent
LogP = 1.48 (predicted)
Moderate lipophilicity vs. high-LogP benzoxazole derivatives
Predicted value; measured partition may differ
ADME/Tox Drug Discovery Physicochemical Property

Synthetic Versatility via Secondary Amine Handle

The secondary amine in [3-(1,3-Benzoxazol-2-yl)propyl](methyl)amine allows for direct and selective derivatization via C-H amination methodologies. A copper-catalyzed protocol has been reported for the direct oxidative C-H amination of benzoxazoles with secondary amines, producing substituted benzoxazol-2-amines in moderate to excellent yield [1]. This contrasts with primary amine analogs, which may undergo bis-alkylation or require protection strategies under similar conditions. The pre-formed secondary amine scaffold in the target compound serves as a validated building block for generating diverse libraries of N-aryl- and N-alkyl-2-aminobenzoxazoles, a privileged motif in drug discovery [2].

Synthetic handle versatility
Class-level
Target: Pre-formed secondary amine vs. Primary amine benzoxazoles Benefit: Direct C–H amination/alkylation ready Step reduction: ~1–2 protection steps avoided
Enables efficient library synthesis of 2-aminobenzoxazoles
Copper-catalyzed methodology reported (J. Org. Chem. 2011)
Organic Synthesis Medicinal Chemistry Library Synthesis

Targeted Application Scenarios


Benzoxazol-2-amine Library Synthesis via C-H Functionalization

Procure this compound for use as a building block in library synthesis utilizing copper-catalyzed C-H amination or related N-functionalization methods. Its pre-formed secondary amine structure enables efficient, one-step derivatization with a variety of aryl or alkyl halides, bypassing the need for amine protection/deprotection sequences required by primary amine analogs. This aligns with the methodology described for synthesizing N-substituted 2-aminobenzoxazoles, a valuable class of molecules for high-throughput screening [1].

Lead Optimization with N-Methylated Pharmacophores

In medicinal chemistry programs where an N-methyl group is identified as critical for target engagement or metabolic stability, this compound provides a direct route to the desired pharmacophore. Its moderate LogP (1.48) is suitable for generating analogs within favorable property space for cellular assays, reducing the likelihood of encountering solubility-limited activity . This differentiates it from more lipophilic benzoxazole derivatives that may require additional structural modifications to improve aqueous solubility.

Advanced Intermediates for CNS or Receptor Probes

The specific propyl (C3) linker length between the benzoxazole and methylamine groups can be exploited for designing ligands that require a specific distance between a hydrogen bond acceptor (benzoxazole) and a positively charged center (protonated amine). This structural feature is relevant to SAR studies in CNS receptor modulation, where spacer length is known to affect potency and selectivity [2]. This compound serves as a defined geometric and electronic probe, unlike analogs with variable chain lengths.

Application
Selection Property
Validation Focus
Benzoxazol-2-amine library synthesis
Pre-functionalized secondary amine for direct N-functionalization
Efficiency in one-step derivatization without protection/deprotection
Lead optimization with N-methylated pharmacophores
Pre-installed N-methyl group and moderate lipophilicity profile
Solubility and cell-permeability performance in screening assays
CNS / receptor probe design
Defined propyl (C3) spacer between benzoxazole and amine
Spacer length tolerance in target engagement studies
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